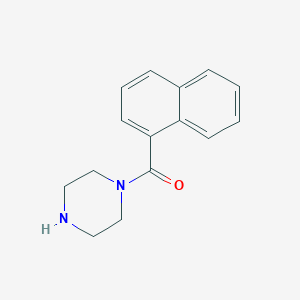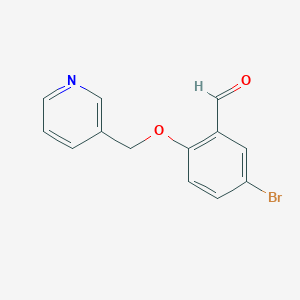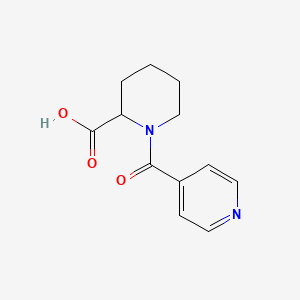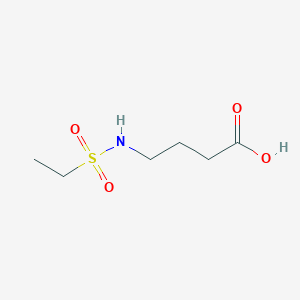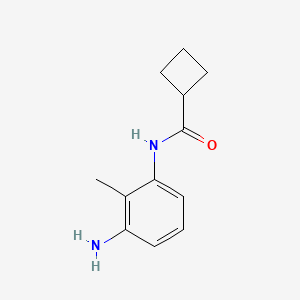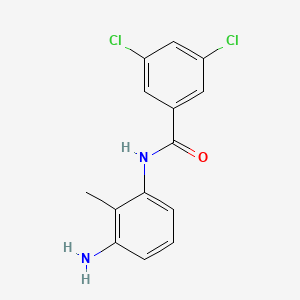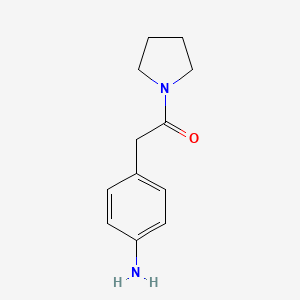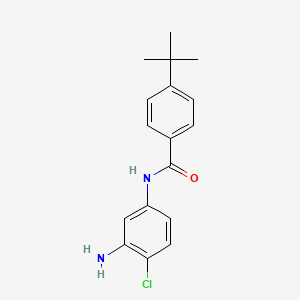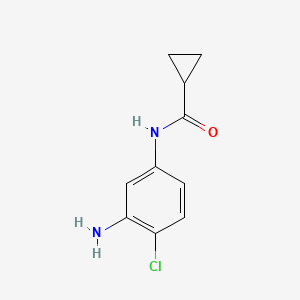
1H-Benzimidazole-2-carboxylic acid hydrate
Overview
Description
1H-Benzimidazole-2-carboxylic acid hydrate is a heterocyclic compound with significant importance in various scientific fields. It is a derivative of benzimidazole, a structure known for its wide range of biological activities. The compound’s molecular formula is C8H6N2O2·H2O, and it is often used in research due to its versatile chemical properties .
Biochemical Analysis
Biochemical Properties
1H-Benzimidazole-2-carboxylic acid hydrate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a potential inhibitor of protein interacting with never in mitosis A-1 (Pin1), a peptidyl-prolyl cis/trans isomerase involved in cell cycle regulation . The compound’s interaction with Pin1 involves binding to the enzyme’s active site, thereby inhibiting its isomerase activity. Additionally, this compound has shown potential in modulating the activity of other enzymes, such as kinases and phosphatases, through similar binding interactions.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . By affecting this pathway, this compound can alter the expression of genes involved in these processes, leading to changes in cell function and behavior. Additionally, the compound has been shown to impact cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the levels of various metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, its binding to Pin1 results in the inhibition of the enzyme’s isomerase activity, which in turn affects the phosphorylation status of various substrates involved in cell cycle regulation . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and modulation of immune responses . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, it can affect the levels of specific metabolites, such as glucose and lactate, by altering the activity of enzymes responsible for their synthesis and degradation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through the recognition of targeting sequences by cellular transport machinery . These localization patterns can influence the compound’s activity and function, as its interactions with biomolecules are often compartment-specific.
Preparation Methods
The synthesis of 1H-Benzimidazole-2-carboxylic acid hydrate can be achieved through several methods. One common synthetic route involves the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions . Another method includes the reaction of o-phenylenediamine with carboxylic acids in the presence of dehydrating agents . Industrial production often employs these methods due to their efficiency and yield.
Chemical Reactions Analysis
1H-Benzimidazole-2-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzimidazole ring, leading to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed from these reactions are various benzimidazole derivatives with altered functional groups .
Scientific Research Applications
1H-Benzimidazole-2-carboxylic acid hydrate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-carboxylic acid hydrate involves its interaction with various molecular targets. It can bind to DNA, inhibiting its replication and transcription processes . Additionally, the compound can interfere with enzyme activity, disrupting metabolic pathways essential for cell survival . These interactions make it a valuable compound in developing new drugs and therapeutic agents.
Comparison with Similar Compounds
1H-Benzimidazole-2-carboxylic acid hydrate is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
2-Aminobenzimidazole: Known for its antimicrobial properties.
5,6-Dimethylbenzimidazole: An integral part of vitamin B12.
1H-Benzimidazole-2-carbaldehyde: Used in various organic synthesis reactions.
These compounds share the benzimidazole core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
1H-benzimidazole-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.H2O/c11-8(12)7-9-5-3-1-2-4-6(5)10-7;/h1-4H,(H,9,10)(H,11,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHUUYLPOCNBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594466 | |
| Record name | 1H-Benzimidazole-2-carboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849776-47-2 | |
| Record name | 1H-Benzimidazole-2-carboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Benzimidazole-2-carboxylic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


